Cytotoxic Potency of Isodispar B Compared to 5-Fluorouracil in Nasopharyngeal Carcinoma
Isodispar B demonstrates significantly higher cytotoxic potency against nasopharyngeal cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU). In a head-to-head comparison across four nasopharyngeal cancer cell lines (SUNE1, TW01, CNE1, HK1), Isodispar B exhibited IC50 values ranging from 3.8 to 11.5 µM [1]. The study explicitly reports that Isodispar B was found to exhibit 'at least sixfold much higher activity than the standard drug used' (5-FU) against these nasopharyngeal cell lines [1]. This direct comparator data positions Isodispar B as a substantially more potent cytotoxic agent in this specific cancer context.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.8-11.5 µM across SUNE1, TW01, CNE1, HK1 cell lines |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) as positive control |
| Quantified Difference | At least 6-fold higher activity (lower IC50) for Isodispar B compared to 5-FU |
| Conditions | Methyl thiazolyl tetrazolium (MTT) cell viability assay; 72-hour incubation |
Why This Matters
This 6-fold potency advantage over a clinical standard directly informs compound selection for nasopharyngeal cancer research, enabling lower effective concentrations and potentially reduced off-target effects in cellular assays.
- [1] Lim CK, et al. In vitro cytotoxic activity of isolated compounds from Malaysian Calophyllum species. 2016. View Source
